molecular formula C29H24BrN3O4S B10889519 methyl (4-bromo-2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

methyl (4-bromo-2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No.: B10889519
M. Wt: 590.5 g/mol
InChI Key: RFZPPRNZFSOMEB-JPXGDRPDSA-N
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Description

METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound that features a variety of functional groups, including indole, thiazole, and phenoxy moieties

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with various molecular targets. The indole moiety can interact with tryptophan-binding proteins, while the thiazole ring can interact with metal ions and enzymes . The phenylimine group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE: is similar to other indole-thiazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 2-(4-BROMO-2-{[3-[2-(1H-INDOL-3-YL)ETHYL]-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Properties

Molecular Formula

C29H24BrN3O4S

Molecular Weight

590.5 g/mol

IUPAC Name

methyl 2-[4-bromo-2-[(E)-[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C29H24BrN3O4S/c1-36-27(34)18-37-25-12-11-21(30)15-20(25)16-26-28(35)33(29(38-26)32-22-7-3-2-4-8-22)14-13-19-17-31-24-10-6-5-9-23(19)24/h2-12,15-17,31H,13-14,18H2,1H3/b26-16+,32-29?

InChI Key

RFZPPRNZFSOMEB-JPXGDRPDSA-N

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

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